2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine is a substituted amphetamine derivative with a fluorinated aromatic ring. Its structural features include:
- Molecular Formula: C₁₀H₁₁F₄N
- SMILES: CC(C)(C1=CC(=C(C=C1)F)C(F)(F)F)N
- InChI Key: MDNXBDTVWFHVAC-UHFFFAOYSA-N
- IUPAC Name: this compound .
The compound contains a trifluoromethyl (-CF₃) group at the meta position and a fluorine atom at the para position on the phenyl ring, attached to a propan-2-amine backbone. This substitution pattern confers unique electronic and steric properties, making it distinct from related arylalkylamines.
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNXBDTVWFHVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using an appropriate amine, such as isopropylamine, in the presence of a reducing agent like sodium cyanoborohydride. This step results in the formation of the desired amine product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant and Neuropharmacological Potential
Research indicates that compounds with trifluoromethyl groups can enhance the potency of drugs targeting neurotransmitter systems. Specifically, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine has been studied for its interaction with serotonin and dopamine receptors, which are crucial for mood regulation.
Key Findings:
- Serotonin Receptor Affinity : The trifluoromethyl substitution increases the affinity for serotonin transporters, promoting serotonin uptake inhibition .
- Dopamine Receptor Interaction : Similar compounds have shown potential as partial agonists at dopamine receptors, suggesting therapeutic applications in treating substance use disorders .
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. For instance, derivatives of amino alcohols containing trifluoromethyl groups exhibited significant growth inhibitory effects against various cancer cell lines.
Case Study:
- Study on Growth Inhibition : A study reported IC50 values as low as 2.20 μM against aggressive cancer types, indicating a promising avenue for further research into anticancer therapies .
Material Science
The unique properties imparted by the trifluoromethyl group enhance the stability and reactivity of this compound, making it valuable in the synthesis of specialty chemicals and materials.
Synthesis of Complex Organic Molecules
The compound serves as a building block in organic synthesis, facilitating the creation of more complex structures through various chemical reactions such as oxidation and substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to ketones or aldehydes |
| Reduction | Forms amines or alcohols |
| Substitution | Produces substituted aromatic compounds |
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular features, and physicochemical properties:
Key Differences and Implications
Substituent Position: The main compound has dual electron-withdrawing groups (4-F and 3-CF₃), which increase lipophilicity compared to analogues with single substituents (e.g., 2-[4-(trifluoromethyl)phenyl]propan-2-amine ).
Hydrochloride Salts :
- Hydrochloride derivatives (e.g., 2-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride ) show higher aqueous solubility, making them preferable for pharmaceutical formulations.
Methyl and Trifluoromethyl Groups :
- Compounds with methyl groups (e.g., 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine ) demonstrate increased steric bulk, which may hinder receptor binding compared to trifluoromethyl-substituted analogues.
LogP Variations: The trifluoromethyl group significantly elevates LogP (lipophilicity) compared to non-fluorinated analogues. For instance, 2-[4-(trifluoromethyl)phenyl]propan-2-amine has a reported LogP of ~2.0 , whereas non-CF₃ compounds like 2-(2-fluorophenyl)propan-2-amine likely have lower values.
Biological Activity
2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, also known by its CAS number 1226867-02-2, is an organic compound notable for its unique fluorinated structure, which enhances its biological activity. This article explores the compound's biological properties, including its mechanisms of action, potential applications in medicine, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Fluorine and trifluoromethyl groups : These substituents significantly influence the compound's chemical behavior and biological interactions.
- Molecular formula : C10H11F4N
- Molecular weight : 223.20 g/mol
The presence of electronegative fluorine atoms contributes to its metabolic stability and lipophilicity, enhancing membrane permeability.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluorinated groups increase binding affinity, potentially leading to modulation of enzyme activities or receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.
- Receptor Binding : Its structure allows for effective binding to neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Enzyme Inhibition Studies
Research indicates that this compound exhibits moderate inhibitory effects on COX enzymes and lipoxygenases. For instance:
- COX-2 Inhibition : The compound demonstrated IC50 values indicating effective inhibition, contributing to anti-inflammatory effects.
- Lipoxygenase Activity : Similar inhibition patterns were observed with LOX enzymes, further supporting its role in modulating inflammatory responses .
Cytotoxicity Assessments
In vitro studies have evaluated the cytotoxic effects against cancer cell lines:
- Breast Cancer (MCF-7) : The compound showed promising cytotoxicity with IC50 values indicating significant cell growth inhibition.
- Hek293 Cells : Lower cytotoxicity was observed compared to cancer cell lines, suggesting selectivity in targeting malignant cells .
Case Studies
- Anti-inflammatory Applications : A study demonstrated that compounds similar to this compound effectively reduced inflammation markers in animal models, indicating potential therapeutic use in inflammatory diseases.
- Neuropharmacological Potential : Investigations into the compound's effects on neurotransmitter receptors revealed potential applications in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier effectively.
Data Summary Table
| Biological Activity | Observations | IC50 Values |
|---|---|---|
| COX Inhibition | Moderate inhibition | Varies by study |
| Lipoxygenase Inhibition | Moderate inhibition | Varies by study |
| Cytotoxicity (MCF-7) | Significant growth inhibition | ~10 μM |
| Cytotoxicity (Hek293) | Lower selectivity | >50 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
